molecular formula C17H16N2O4 B1236763 WAY-659590

WAY-659590

Cat. No.: B1236763
M. Wt: 312.32 g/mol
InChI Key: YIWNUCNIUSQNDB-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-659590 involves the reaction of benzo[d][1,3]dioxole-5-carbaldehyde with N-(m-tolyl)hydroxylamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions

WAY-659590 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of this compound .

Scientific Research Applications

WAY-659590 is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Mechanism of Action

The mechanism of action of WAY-659590 involves its interaction with specific molecular targets. It binds to certain proteins or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its use in research .

Comparison with Similar Compounds

WAY-659590 can be compared with other similar compounds, such as:

    WAY-100635: A selective serotonin receptor antagonist.

    WAY-267464: An oxytocin receptor agonist.

    WAY-316606: A sclerostin inhibitor.

Uniqueness

This compound is unique due to its specific chemical structure and bioactivity, which make it suitable for particular research applications. Its ability to modulate specific biochemical pathways sets it apart from other compounds .

Properties

Molecular Formula

C17H16N2O4

Molecular Weight

312.32 g/mol

IUPAC Name

2-[(E)-1,3-benzodioxol-5-ylmethylideneamino]oxy-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C17H16N2O4/c1-12-3-2-4-14(7-12)19-17(20)10-23-18-9-13-5-6-15-16(8-13)22-11-21-15/h2-9H,10-11H2,1H3,(H,19,20)/b18-9+

InChI Key

YIWNUCNIUSQNDB-GIJQJNRQSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)CO/N=C/C2=CC3=C(C=C2)OCO3

SMILES

CC1=CC(=CC=C1)NC(=O)CON=CC2=CC3=C(C=C2)OCO3

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CON=CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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